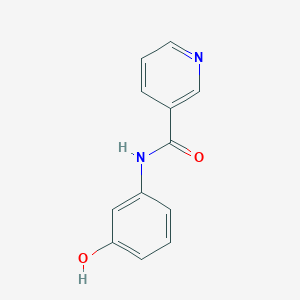

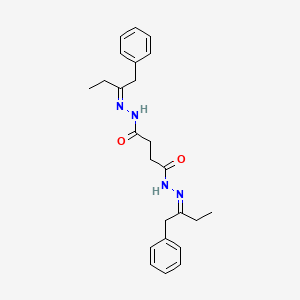

N-(3-hydroxyphenyl)nicotinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(3-hydroxyphenyl)nicotinamide derivatives and related compounds involves strategic chemical modifications and reactions. For example, studies have focused on the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating novel methodologies for creating compounds with potential applications in various fields, including herbicidal activities (Yu et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been analyzed through various techniques. X-ray diffraction, thermal analysis, and FTIR spectroscopy have been employed to understand the structural motifs and interactions within these compounds. For instance, studies on 3-chloro-4-hydroxyphenylacetic acid co-crystals with nicotinamide demonstrate the importance of hydrogen bonding and other molecular interactions in determining the crystal structure (Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

This compound and its derivatives undergo various chemical reactions, highlighting their reactivity and potential utility in different chemical contexts. The photocaged nicotinamide using an N-acyl carbamate linker, for instance, shows specific reactions under light exposure, indicative of its application in controlled release technologies (Salahi et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are critical for its application in various scientific and industrial processes. Research on the solubility and transdermal permeation of nicotinamide in association with parabens indicates the influence of nicotinamide on the physical properties of other compounds, thus affecting their bioavailability and effectiveness (Nicoli et al., 2008).

Wissenschaftliche Forschungsanwendungen

1. Impact on Oxidative Metabolism

N-(3-hydroxyphenyl)nicotinamide, as part of nicotinamide's family, has been shown to influence oxidative metabolism. Nicotinamide can inhibit the metabolism of substrates of hepatic microsomal mixed-function oxidase, which plays a critical role in the detoxification and metabolism of drugs and xenobiotics in the liver. This inhibition can alter the pharmacokinetics of drugs and has implications for drug design and toxicity studies (Schenkman, Ball, & Estabrook, 1967).

2. Metabolic Effects in Cancer Cells

Research on this compound and its related compounds has explored their role in affecting cellular bioenergetics. For instance, inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, by specific inhibitors can lead to significant metabolic alterations in cancer cells. These changes include disruptions in amino acids metabolism and energy production pathways, which can affect cancer cell survival and provide a basis for therapeutic interventions (Tolstikov et al., 2014).

3. Enhancing Cell Survival and Differentiation

Nicotinamide has been found to promote cell survival and differentiation, acting as a kinase inhibitor in human pluripotent stem cells. By inhibiting phosphorylation of certain proteins and suppressing actomyosin contraction, nicotinamide facilitates improved cell survival and influences stem cell pluripotency and differentiation. These findings open avenues for developing nicotinamide-related applications in stem cell research and therapy (Meng et al., 2018).

Zukünftige Richtungen

Nicotinamide and its derivatives have a wide range of biological applications . They have been investigated for their antibacterial, antimicrobial, antifungal, anti-HIV, and anti-pesticide properties . Future research may focus on exploring these properties further and developing new applications for these compounds.

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-4-10(7-11)14-12(16)9-3-2-6-13-8-9/h1-8,15H,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULMAJZSPLRQKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-chlorophenyl)-2-furyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5502895.png)

![cyclooctyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5502911.png)

![3-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5502912.png)

![N-ethyl-2-methyl-N-[(5-nitro-2-thienyl)methyl]-2-propen-1-amine](/img/structure/B5502920.png)

![7-{4-[3-(1H-imidazol-1-yl)propoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5502950.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502983.png)

![N-(4-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5502990.png)

![4-[2-(4-fluorophenoxy)ethyl]-1,4-oxazepan-6-ol](/img/structure/B5502992.png)

![2-[(4'-methoxy-3',5'-dimethylbiphenyl-3-yl)oxy]acetamide](/img/structure/B5502994.png)

![1-{2-[(2',3'-dimethoxy-5'-methylbiphenyl-2-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5503007.png)